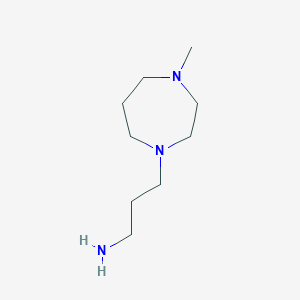

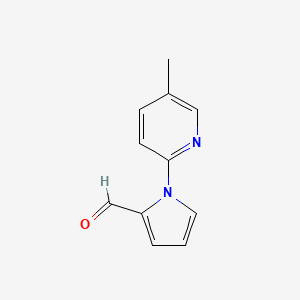

![molecular formula C24H18FN5O4S B2362473 5-[(3-氟代苄基)硫代]-8,9-二甲氧基-2-(4-硝基苯基)[1,2,4]三唑并[1,5-c]喹唑啉 CAS No. 901736-61-6](/img/structure/B2362473.png)

5-[(3-氟代苄基)硫代]-8,9-二甲氧基-2-(4-硝基苯基)[1,2,4]三唑并[1,5-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of 1,2,4-triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their stability and are difficult to cleave . They have been the focus of renewed interest among organic and medicinal chemists due to their potential in various therapeutic applications .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including the compound , is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable than the 4H-1,2,4-triazole form .科学研究应用

抗癌应用

- 对癌细胞系的细胞毒性:喹唑啉衍生物,包括与所讨论化学品结构类似的衍生物,已证明具有显著的抗癌活性。例如,一项关于 3-(5-硝基-2-噻吩基)-9-氯-5-吗啉-4-基[1,2,4]三唑并[4,3-c]喹唑啉 (NTCHMTQ) 的研究显示出对人类肿瘤细胞系 HeLa 的有效细胞毒作用,表明其作为抗癌剂的潜力 (Ovádeková 等人,2005 年)。另一项研究报告了 1,2,4-三唑并[4,3-a]喹啉衍生物的合成和抗癌活性,显示出对人神经母细胞瘤和结肠癌细胞系的显着细胞毒性 (Reddy 等人,2015 年)。

抗菌活性

- 抗菌和抗真菌特性:一些喹唑啉衍生物表现出显着的抗菌特性。一项关于取代的 5-苯基三唑基喹唑啉氨基烟酸酯的研究重点介绍了它们的体外抗菌活性,与标准药物相比,一些化合物显示出优异的生长抑制活性 (Mood 等人,2022 年)。另一项关于取代的 1,2,4-三唑并[4,3-c]喹唑啉的研究测试了它们的抗菌和抗真菌作用,确定了具有显著抗菌活性的衍生物 (Jantová 等人,2008 年)。

合成和表征

- 喹唑啉衍生物的合成:喹唑啉衍生物及其相关化合物的合成方法已得到广泛研究。一种方法涉及 3,4,5-三氨基-1,2,4-三唑与芳香醛和环烷酮的级联环化反应,生成部分氢化的 9-芳基-[1,2,4]三唑并[5,1-b]喹唑啉-8-酮 (Lipson 等人,2006 年)。另一项研究通过 N-(2-苯并恶唑基)-2-氟苯甲酰胺的热环化合成了 5H-苯并噻唑并[3,2-a]喹唑啉-5-酮 (Kim,1981 年)。

未来方向

The future directions for research on “5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” and similar compounds could involve further exploration of their pharmacological profiles, including their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus could provide scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

作用机制

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells . This suggests that the compound may interact with its target to disrupt normal cell cycle progression, thereby inhibiting the growth of cells.

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

The molecular formula of the compound is c22h14fn5o2s , which suggests that it has a relatively high molecular weight. This could potentially impact its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines . This suggests that the compound may have cytotoxic activities, potentially making it useful in the treatment of certain types of cancer.

生化分析

Biochemical Properties

Triazole compounds, which are structurally similar, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

Related triazole derivatives have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Molecular Mechanism

It is known that triazoles can bind to a variety of biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related triazole compounds have been reported to exhibit remarkable thermal stabilities .

Dosage Effects in Animal Models

The dosage effects of 5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline in animal models have not been reported. Related triazole compounds have shown significant biological activity at varying dosages .

Metabolic Pathways

Triazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Related triazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Related triazole compounds are known to interact with various cellular compartments .

属性

IUPAC Name |

5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTPMQZURQGTCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

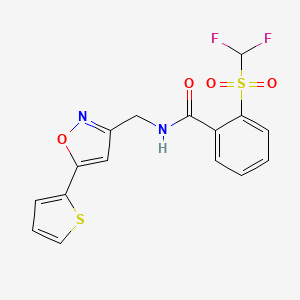

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

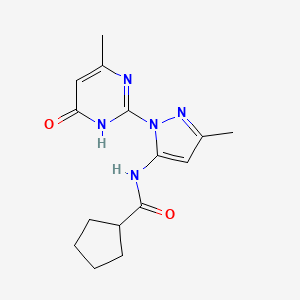

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

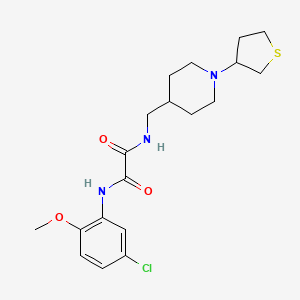

![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)